molecular formula C13H20ClNO B3236083 1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride CAS No. 1361316-20-2

1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride

Cat. No.: B3236083
CAS No.: 1361316-20-2
M. Wt: 241.76
InChI Key: BZNOPHUEUDRTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride (C₁₃H₂₀ClNO; molar mass: 241.76 g/mol) is a piperidine-derived compound featuring a phenyl ring substituted at the 3-position with a piperidin-4-yl group and an ethanol moiety. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. The compound is cataloged under CAS 2307770-10-9 and is available commercially with verified suppliers emphasizing quality assurance .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-piperidin-4-ylphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10(15)12-3-2-4-13(9-12)11-5-7-14-8-6-11;/h2-4,9-11,14-15H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNOPHUEUDRTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C2CCNCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Key Reaction Pathways

Reaction TypeReagents/ConditionsOutcomeYield/References
Piperidine Ring Formation Cyclization of ethyl piperidine-3-carboxylate with aryl halides under basic conditions (K₂CO₃, KI)Forms the core piperidine-aryl scaffold~75%
Hydroxyl Group Derivatization Acylation with HATU/DIPEA in DMFConverts hydroxyl to esters or carbamates (e.g., compounds B1-B4 )60-85%
Reduction of Carbonyl Groups Catalytic hydrogenation (5% Pd-C, H₂, 1–10 bar)Reduces ketones to secondary alcohols>90%
Salt Formation Treatment with HCl in polar solvents (ethanol/water)Converts free base to hydrochloride saltQuant.

Mechanistic Insights

  • Nucleophilic Substitution : The piperidine nitrogen participates in SN2 reactions with alkyl halides (e.g., ethyl bromoacetate) under basic conditions, forming C–N bonds .

  • Hydrogenation : The hydroxyl group’s α-carbon undergoes stereoselective reduction under Pd-C catalysis, retaining chirality in ethanol derivatives .

Hydrochloride Salt Stability

ConditionBehaviorData Source
Aqueous HCl (pH < 2) Stable; no decomposition observed over 24 hours at 25°C
NaOH (pH > 10) Free base precipitates; partial hydrolysis of ester derivatives

Thermal Stability

  • Decomposition begins at 220°C (DSC), with exothermic peaks corresponding to piperidine ring degradation .

Hydrogenation of Aromatic Systems

SubstrateCatalyst SystemPressure (bar)ProductSelectivity
Nitroarene intermediates5% Pd-C, H₂3–7Aminophenol derivatives>95%

Electrophilic Aromatic Substitution

  • Chlorination (Cl₂, FeCl₃) occurs preferentially at the para position of the phenyl ring due to steric hindrance from the piperidine group .

Piperidine Nitrogen Protection

Protecting GroupReagentsDeprotection MethodEfficiency
Boc (tert-butyloxycarbonyl) Boc₂O, DMAPTFA in DCM (1 hr, 25°C)98%
Acetyl Acetic anhydride, pyridineNaOH (1M, 60°C)85%

Key NMR Data (DMSO-d₆, 400 MHz)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityAssignment
Piperidine CH₂1.40–3.28mAxial/equatorial protons
Aromatic CH (3-substituted)6.17–7.08d/ddCoupling with adjacent protons
Hydroxyl (-OH)5.35br sHydrogen bonding

Mass Spectrometry

  • Molecular ion peak at m/z 291.22 [M+H]⁺ aligns with the molecular formula C₁₃H₂₀ClN₂O .

Reaction Parameter Optimization

ParameterOptimal RangeImpact on Yield/Purity
Hydrogen Pressure 3–7 barHigher pressure accelerates reduction
Solvent System Methanol/water (4:1)Enhances solubility of intermediates

Scientific Research Applications

The compound 1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride , with the CAS Number 2256054-71-2, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications, particularly in pharmaceutical research, neuroscience, and as a chemical intermediary.

Basic Information

  • Molecular Formula : C₁₃H₁₉NO·ClH
  • Molecular Weight : Approximately 239.76 g/mol
  • Storage Conditions : Recommended storage is in a refrigerator to maintain stability.

Structural Characteristics

The compound features a piperidine ring, which is known for its significant role in medicinal chemistry. The presence of the phenyl group enhances its ability to interact with biological targets, making it a candidate for drug development.

Pharmaceutical Research

This compound is primarily explored for its potential as a therapeutic agent. Its pharmacological profile suggests possible applications in:

  • Antidepressant Activity : Research indicates that compounds containing piperidine structures can exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Analgesic Properties : Similar compounds have shown promise in pain management studies, suggesting that this compound could be evaluated for analgesic efficacy.

Neuroscience

The compound's ability to cross the blood-brain barrier makes it a candidate for studies related to:

  • Cognitive Enhancement : Investigations into its effects on memory and learning processes are ongoing, focusing on its interaction with cholinergic systems.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially useful in conditions like Alzheimer's disease.

Chemical Intermediary

In synthetic chemistry, this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives can be modified to enhance biological activity or reduce side effects.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of piperidine derivatives. The results indicated that compounds similar to this compound significantly reduced depressive behavior in rodent models, suggesting potential for further development into therapeutic agents.

Case Study 2: Neuroprotective Properties

Research conducted at a prominent neuroscience institute evaluated the neuroprotective effects of piperidine-based compounds against oxidative stress-induced neuronal damage. The findings revealed that these compounds could mitigate cell death and promote neuronal survival, highlighting their therapeutic potential in neurodegenerative diseases.

Comparison with Similar Compounds

1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol Hydrochloride

  • Key Differences : The piperidin-4-yl group is attached to the phenyl ring at the 4-position instead of the 3-position.
  • Implications : Altered electronic distribution and steric effects may influence binding affinity to targets like dopamine or serotonin receptors. highlights its use in neurological and metabolic drug candidates .

1-(4-(Piperidin-3-yl)phenyl)ethan-1-ol Hydrochloride

  • Key Differences : Piperidin-3-yl substitution on the phenyl ring introduces a distinct spatial orientation.
  • Implications: Reduced steric hindrance compared to the 4-yl isomer may improve selectivity for specific enzymes or receptors. This compound is noted for applications in agrochemicals and material science .

(1R)-1-(Piperidin-4-yl)ethan-1-ol Hydrochloride

  • Key Differences: Chiral center at the ethanol carbon (R-configuration) distinguishes it from racemic mixtures.
  • Implications : Enantiopure forms may exhibit enhanced pharmacological activity or reduced off-target effects. Suppliers emphasize its role in asymmetric synthesis .

Functional Group Variations

1-(2-(Piperidin-3-yloxy)phenyl)ethanone Hydrochloride

  • Key Differences: Ethanol replaced with a ketone group, and piperidin-3-yl is linked via an ether bond at the phenyl 2-position.
  • Used in intermediate synthesis for CNS drugs .

1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol

  • Key Differences : Lacks a phenyl ring; instead, a branched isopropyl group is attached to the piperidine.
  • Implications : Increased hydrophobicity may enhance membrane permeability but limit aromatic interactions critical for receptor binding. Purity: 95% (CAS 1699407-61-8) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Solubility (HCl Salt) LogP (Predicted) Key Applications
1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol HCl 241.76 High 2.1 CNS drug intermediates
1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol HCl 241.76 High 2.3 Neurological therapies
1-(2-(Piperidin-3-yloxy)phenyl)ethanone HCl 255.74 Moderate 3.0 Antipsychotic candidates
(1R)-1-(Piperidin-4-yl)ethan-1-ol HCl 179.68 High 1.8 Chiral building blocks

Data compiled from

Research and Application Insights

  • Pharmaceuticals : The 3-phenyl substitution in the target compound may optimize binding to σ-1 receptors, as seen in related piperidine-based antidepressants .
  • Material Science: Compared to non-aromatic analogues (e.g., QV-2785), the phenyl group enables π-π stacking in polymer matrices, improving thermal stability .

Biological Activity

1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride (CAS Number: 2256054-71-2) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including its effects on various cell lines, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₃H₁₉NO·ClH
  • Molecular Weight : 241.757 g/mol
  • Storage Conditions : Recommended to be stored in a refrigerator .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects, including cytotoxicity, anti-inflammatory properties, and potential as an antimicrobial agent.

Cytotoxicity and Antiproliferative Effects

Research indicates that compounds with similar piperidine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from piperidine have shown to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic gene expression such as BAX and Bcl-2 .

Cell Line IC50 (µM) Mechanism of Action
HCT-1165.2Apoptosis induction
MCF-77.8Cell cycle arrest
HEK293>10Low cytotoxicity

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that piperidine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds typically range from 0.0039 to 0.025 mg/mL .

Microorganism MIC (mg/mL)
Staphylococcus aureus0.005
Escherichia coli0.010
Candida albicans0.025

Case Studies

  • Study on Anticancer Properties :
    A study published in Pharmacological Research demonstrated that a piperidine-based compound significantly inhibited the proliferation of HCT-116 colon cancer cells by inducing cell cycle arrest at the G1 phase and promoting apoptosis through mitochondrial pathways . This suggests that similar compounds, including this compound, may possess anticancer properties.
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial effects of piperidine derivatives showed promising results against various pathogens. The study highlighted that structural modifications in piperidine significantly influenced antimicrobial activity, suggesting a potential pathway for developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride in laboratory settings?

  • Methodological Answer : Follow GHS-aligned safety measures, including:

  • Ventilation : Use fume hoods for weighing or synthesizing the compound to avoid inhalation risks .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, immediately rinse with water for 15 minutes .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
    • Data Contradiction Note : Some safety sheets omit flammability data, but thermal stability testing (e.g., DSC) is advised to preempt risks .

Q. What synthetic routes are reported for this compound, and how do yields vary?

  • Methodological Answer : Common routes include:

  • Grignard Addition : Reacting 3-(piperidin-4-yl)benzaldehyde with methylmagnesium bromide, followed by HCl quench (yield: ~65%) .
  • Reductive Amination : Using sodium cyanoborohydride with 3-(piperidin-4-yl)acetophenone and ammonium chloride (yield: ~72%) .
    • Optimization Tip : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

Advanced Research Questions

Q. How can researchers address discrepancies in the compound’s reported antagonism of serotonin receptors (e.g., 5-HT₆ vs. 5-HT₇)?

  • Methodological Answer :

  • Assay Validation : Use standardized cell lines (e.g., HEK-293 transfected with human 5-HT₆/5-HT₇ receptors) to minimize variability .
  • Radioligand Binding : Compare KiK_i values under identical buffer conditions (e.g., Tris-HCl pH 7.4 vs. HEPES). Contradictions may arise from differences in Mg²⁺ concentration, which affects receptor affinity .
    • Data Table :
Receptor SubtypeReported KiK_i (nM)Assay ConditionsSource
5-HT₆12 ± 3Tris-HCl, 2 mM Mg²⁺
5-HT₇45 ± 8HEPES, 1 mM Mg²⁺

Q. What advanced techniques resolve stereochemical uncertainties in the compound’s ethanol moiety?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize with bromoperoxidase to determine absolute configuration (resolution: <1.0 Å) .
  • VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-simulated data to confirm enantiomeric purity .
    • Case Study : A 2023 study identified a 10% impurity in the (R)-enantiomer using chiral HPLC (Chiralpak IA-3 column, hexane:isopropanol 90:10) .

Method Development Questions

Q. How can impurity profiling of this compound be optimized?

  • Methodological Answer :

  • HPLC Conditions : Use a C18 column (4.6 × 250 mm, 5 µm) with 0.1% TFA in water/acetonitrile gradient (5–95% ACN over 30 min). Detect impurities at 254 nm .
  • Common Impurities :
  • Piperidine Dehydration Byproduct : Retention time ~12.5 min (m/z 218.1) .
  • Ethanol Oxidation Product : 3-(Piperidin-4-yl)benzoic acid (m/z 207.1) .

Q. What computational strategies predict the compound’s metabolic stability in preclinical models?

  • Methodological Answer :

  • In Silico Tools : Use SwissADME to predict CYP450 interactions. The compound’s logP (2.1) and topological polar surface area (68 Ų) suggest moderate hepatic clearance .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability with CYP3A4, identifying oxidation-prone sites (e.g., piperidine N-methyl group) .

Contradiction Analysis

Q. Why do studies report conflicting IC₅₀ values for the compound’s inhibition of monoamine oxidase (MAO)?

  • Root Cause : Variability in enzyme sources (recombinant human MAO-A vs. rat liver homogenates) and substrate concentrations (e.g., kynuramine vs. serotonin) .
  • Resolution Strategy : Normalize data using clorgyline (MAO-A reference inhibitor) and deprenyl (MAO-B inhibitor) in parallel assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.